Product packaging for Methyl 3-(3-hydroxycyclopentyl)propanoate(Cat. No.:CAS No. 63127-32-2)

Methyl 3-(3-hydroxycyclopentyl)propanoate

Cat. No.: B15288919
CAS No.: 63127-32-2
M. Wt: 172.22 g/mol
InChI Key: KGXCJJLLUHKOGU-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxycyclopentyl)propanoate is an ester derivative featuring a cyclopentyl ring substituted with a hydroxy group at the 3-position and a methyl propanoate side chain. Its molecular formula is inferred to be C₉H₁₆O₃ (molecular weight ≈ 172.18 g/mol). The compound’s structure combines a moderately strained cyclopentane ring with polar functional groups (hydroxy and ester), making it a versatile intermediate for further chemical modifications, such as esterification, glycosylation, or participation in multicomponent reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B15288919 Methyl 3-(3-hydroxycyclopentyl)propanoate CAS No. 63127-32-2

Properties

IUPAC Name

methyl 3-(3-hydroxycyclopentyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)5-3-7-2-4-8(10)6-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXCJJLLUHKOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10796144
Record name Methyl 3-(3-hydroxycyclopentyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10796144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63127-32-2
Record name Methyl 3-(3-hydroxycyclopentyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10796144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxycyclopentyl)propanoate can be synthesized through the esterification of 3-hydroxycyclopentylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxycyclopentyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-oxocyclopentylpropanoate or 3-carboxycyclopentylpropanoate.

    Reduction: Formation of 3-(3-hydroxycyclopentyl)propanol.

    Substitution: Formation of various substituted cyclopentylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-hydroxycyclopentyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-hydroxycyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclopentylpropanoic acid, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis highlights key differences in molecular structure, functional groups, and properties between Methyl 3-(3-hydroxycyclopentyl)propanoate and similar compounds.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₉H₁₆O₃ ~172.18 Hydroxy, cyclopentyl, ester
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino, cyclopentyl, ester
Methyl 3-(3-hydroxy-4-oxo-chromen-2-yl)propanoate C₁₃H₁₂O₅ 260.23 Chromenone, ester, ketone
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S 180.22 Sulfonyl, ethyl ester
Methyl 3-amino-3-cyclobutylpropanoate C₈H₁₃NO₂ ~159.19 Amino, cyclobutyl, ester

Key Observations :

  • Functional Groups: The hydroxy group in the target compound contrasts with amino (e.g., Methyl 3-aminocyclopentanecarboxylate) and sulfonyl groups (e.g., Ethyl 3-(methylsulfonyl)propanoate). Hydroxy groups enhance hydrogen-bonding capacity, influencing solubility and reactivity compared to electron-withdrawing sulfonyl groups or basic amino groups .
  • Ring Systems: Cyclopentyl (5-membered) vs. cyclobutyl (4-membered) rings affect steric strain and conformational flexibility. Chromenone-containing analogs (e.g., ) introduce aromaticity and extended conjugation, altering UV absorption and biological activity .
  • Ester Alkyl Groups: Methyl esters (target compound) typically hydrolyze faster than ethyl esters (e.g., Ethyl 3-(methylsulfonyl)propanoate) under basic conditions due to lower steric hindrance .

Key Observations :

  • Hydroxy vs.
  • Sulfonyl Derivatives: Compounds like Methyl 3-(chlorosulfonyl)propanoate are highly reactive and corrosive, requiring specialized storage and handling .

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